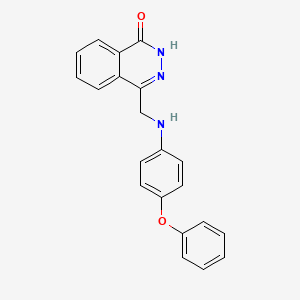

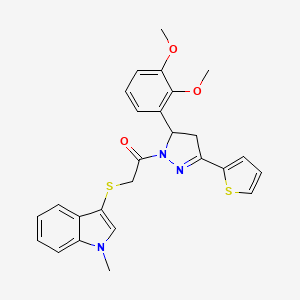

4-((4-Phenoxyanilino)methyl)-1(2H)-phthalazinone

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Synthesis Analysis

The synthesis of phthalazinone derivatives, such as 4-((4-Phenoxyanilino)methyl)-1(2H)-phthalazinone, involves multi-step reactions, starting with the Friedel-Crafts acylation reaction of phenols with phthalic anhydride, followed by cyclization with hydrazine hydrate. This process yields phthalazinone derivatives with high regioselectivity and good to excellent yields (Lin Cheng et al., 2007). Additionally, direct polymerization of synthesized phthalazinones with activated difluoro monomers via N-C coupling reactions has been developed to produce novel heterocyclic poly(arylene ether ketone)s with diverse properties (Zhaoqiang Lu et al., 2004).

Molecular Structure Analysis

The molecular structure of phthalazinone derivatives, including 4-((4-Phenoxyanilino)methyl)-1(2H)-phthalazinone, is characterized using techniques such as NMR, FT-IR, and mass spectroscopy. These analytical methods have facilitated the structural elucidation and confirmation of synthesized compounds (T. Wang et al., 2002).

Chemical Reactions and Properties

Phthalazinone derivatives participate in various chemical reactions, including nucleophilic aromatic substitution (SNAr) polycondensation, which is utilized to synthesize polymers with phthalazinone moieties. These reactions lead to the formation of high-performance polymers with excellent solubility and thermal properties (Shude Xiao et al., 2003).

Physical Properties Analysis

The physical properties of phthalazinone-based polymers, such as solubility, molecular weight, and film-forming ability, vary with the substitution pattern on the phthalazinone ring. These polymers are known for their high thermal stability, glass-transition temperatures, and ability to form flexible and colorless films suitable for various applications (Lin Cheng et al., 2007).

Chemical Properties Analysis

The chemical properties of phthalazinone derivatives are significantly influenced by their molecular structure. The presence of electron-withdrawing or donating substituents on the phthalazinone ring affects their reactivity in chemical reactions, including polycondensation and nucleophilic substitution, to produce polymers with tailored properties (Zhaoqiang Lu et al., 2004).

Scientific Research Applications

Medicinal Chemistry Applications

Phthalazinone derivatives, including "4-((4-Phenoxyanilino)methyl)-1(2H)-phthalazinone," are of interest in medicinal chemistry due to their potential biological activities. Singh and Kumar (2019) discuss various synthetic routes for the synthesis of substituted phthalazinone derivatives, highlighting their importance as building blocks in the development of new molecules with potential pharmacological responses (Singh & Kumar, 2019). This indicates the compound's relevance in drug discovery and development processes.

Environmental Science and Toxicology

Phthalates, which are structurally related to phthalazinones, have been extensively studied for their environmental presence and impact on human health. Lü et al. (2018) review the contamination, sources, and health risks of phthalates in China, emphasizing their widespread use and detection in various environmental matrices. The study highlights the urgent need for assessing the environmental and health implications of phthalate exposure, which indirectly relates to the importance of studying phthalazinone derivatives (Lü et al., 2018).

Biological and Pharmacological Research

In the context of biological research, compounds structurally related to "4-((4-Phenoxyanilino)methyl)-1(2H)-phthalazinone" have been explored for various biological activities. For instance, Naveed et al. (2018) discuss the pharmacological properties of chlorogenic acid, a phenolic compound with antioxidant, anti-inflammatory, and neuroprotective activities. While not directly related, this review underscores the interest in phenolic and heterocyclic compounds (like phthalazinones) for their versatile biological activities and potential therapeutic applications (Naveed et al., 2018).

Future Directions

The study of complex organic molecules like “4-((4-Phenoxyanilino)methyl)-1(2H)-phthalazinone” is a vibrant field of research, with potential applications in areas such as medicinal chemistry, materials science, and synthetic methodology. Future research could explore the synthesis, characterization, and potential applications of this and related compounds .

properties

IUPAC Name |

4-[(4-phenoxyanilino)methyl]-2H-phthalazin-1-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H17N3O2/c25-21-19-9-5-4-8-18(19)20(23-24-21)14-22-15-10-12-17(13-11-15)26-16-6-2-1-3-7-16/h1-13,22H,14H2,(H,24,25) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IRXYPYACXMUDGH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)OC2=CC=C(C=C2)NCC3=NNC(=O)C4=CC=CC=C43 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H17N3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

343.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-((4-Phenoxyanilino)methyl)-1(2H)-phthalazinone | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-(4-chlorophenyl)-3-(4-fluorophenyl)-3-hydroxy-3,5,6,7,8,9-hexahydro-2H-imidazo[1,2-a]azepin-1-ium bromide](/img/structure/B2495073.png)

![8-(9H-Fluoren-9-ylmethoxycarbonylamino)-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine-2-carboxylic acid;hydrochloride](/img/structure/B2495084.png)

![5-(3-chlorobenzyl)-7-(trifluoromethyl)-3,3a-dihydro[1,3]thiazolo[3,4-a]quinoxalin-4(5H)-one](/img/structure/B2495087.png)

![[1-(4-Bromo-3-methylphenyl)-5-methyltriazol-4-yl]-(4-pyridin-2-ylpiperazin-1-yl)methanone](/img/structure/B2495089.png)

![N-((3-(benzo[d][1,3]dioxol-5-yl)-2-oxooxazolidin-5-yl)methyl)-4-methylbenzenesulfonamide](/img/structure/B2495090.png)